[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium perchlorate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3.ClHO4/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;2-1(3,4)5/h9-16,29H,6-8H2,1-5H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFVOZRAUFNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
989-38-8 (Parent) | |
| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4065365 | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-28-9 | |
| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis, Purification, and Structural Elucidation Methodologies of Rhodamine 6g Perchlorate
Advanced Synthetic Routes and Optimization for High-Purity Rhodamine 6G Perchlorate (B79767)
The synthesis of Rhodamine 6G perchlorate is fundamentally a two-part process: the synthesis of the Rhodamine 6G cation followed by the introduction of the perchlorate counter-ion.
The traditional synthesis of the Rhodamine 6G cation involves the condensation of 3-ethylamino-4-methylphenol (B89454) with phthalic anhydride. A refined version of this process involves heating a ground mixture of 3-ethylamino-4-methylphenol, phthalic anhydride, and zinc chloride to 160-170°C. The reaction proceeds for 0.5 to 2 hours, followed by vacuum treatment to remove any sublimed phthalic anhydride, yielding the crude product. scbt.com
To obtain the perchlorate salt specifically, an ion exchange method is typically employed. This process starts with a more common salt, such as Rhodamine 6G chloride. The chloride salt is dissolved in a suitable solvent, and a solution containing a source of perchlorate ions (e.g., a soluble metal perchlorate or perchloric acid) is added. This leads to the precipitation of the less soluble Rhodamine 6G perchlorate, which can then be isolated. researchgate.net The efficiency of this exchange is governed by the relative solubilities of the reactant and product salts.
For achieving high purity, modern synthetic optimizations focus on efficiency and minimizing byproducts. Microwave-assisted synthesis has emerged as a powerful tool for producing rhodamine derivatives, offering significantly reduced reaction times, high yields, and cleaner reaction profiles compared to conventional heating methods. sigmaaldrich.comthermofisher.com This approach provides a practical route for the rapid synthesis of the core rhodamine structure, which can subsequently undergo ion exchange to yield the high-purity perchlorate salt. Optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry is crucial for maximizing yield and purity. scbt.com
Table 1: Key Synthetic Methodologies for Rhodamine 6G Perchlorate
| Method | Precursors | Key Conditions | Advantages |
| Conventional Condensation | 3-ethylamino-4-methylphenol, Phthalic Anhydride, Zinc Chloride | Heating at 160-170°C | Established, scalable method |
| Ion Exchange | Rhodamine 6G Chloride, Perchlorate source (e.g., NaClO₄) | Aqueous or alcoholic solution | Direct route to the perchlorate salt |
| Microwave-Assisted Synthesis | (For Rhodamine 6G core) | Microwave irradiation | Rapid reaction, high yield, clean |
Chromatographic and Spectroscopic Purification Techniques for Rhodamine 6G Perchlorate
Achieving the high purity required for applications like laser dyes necessitates robust purification techniques. Chromatographic methods are central to separating Rhodamine 6G perchlorate from unreacted starting materials and synthesis byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for both analysis and purification. A common approach is reverse-phase (RP) HPLC, which separates compounds based on hydrophobicity. mdpi.com An effective mobile phase for the separation of Rhodamine 6G consists of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. mdpi.com Preparative HPLC using such a system can be scaled to isolate highly pure fractions of the dye.
Solid-Phase Extraction (SPE) is often used as a preliminary purification or pre-concentration step, particularly for samples with low concentrations of the dye. sigmaaldrich.com For rhodamine dyes, cartridges like Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective for extracting the compound from aqueous solutions before analysis or further purification by HPLC. sigmaaldrich.comwikipedia.org
Column Chromatography and Thin-Layer Chromatography (TLC) are also valuable methods. TLC on silica (B1680970) gel is frequently used to monitor reaction progress and identify the components in a mixture. nih.gov For larger-scale purification, column chromatography can be employed, though finding a suitable solvent system that provides good separation without causing degradation of the dye is critical.
Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of the final product. After separation, fractions are analyzed using UV-Visible Spectroscopy to confirm the characteristic absorption maximum (λmax) of Rhodamine 6G perchlorate, which is approximately 528-535 nm in methanol. researchgate.netchemicalbook.comNuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure of the Rhodamine 6G cation, ensuring no unintended side-reactions have occurred. sigmaaldrich.com
Table 2: Chromatographic Purification Conditions for Rhodamine 6G
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Reverse-Phase HPLC | C18 (e.g., Newcrom R1, Atlantis® T3) | Acetonitrile/Water with Formic or Phosphoric Acid | High-resolution separation, Purity analysis, Preparative isolation |
| Solid-Phase Extraction | Oasis HLB | (Eluent: Methanol or Acetonitrile) | Pre-concentration, Sample cleanup |
| Thin-Layer Chromatography | Silica Gel | Varies (e.g., mixtures of polar/non-polar solvents) | Reaction monitoring, Qualitative analysis |
Crystallographic and Spectroscopic Approaches for Solid-State Structure Determination of Rhodamine 6G Perchlorate
X-ray Crystallography has provided detailed insights into the geometry of the Rhodamine 6G cation. High-resolution studies on Rhodamine 6G chloride using serial X-ray free-electron laser (XFEL) crystallography and 3D electron diffraction revealed the precise bond lengths and angles of the xanthene core and its substituents. Studies of metal-complexed Rhodamine 6G cations, such as with tetrachlorocuprate(II), have determined the crystal system to be monoclinic, providing specific unit cell parameters and identifying key intermolecular interactions like π-π stacking between the planar xanthene systems of adjacent dye cations. In Rhodamine 6G perchlorate, the perchlorate anion (ClO₄⁻) acts as a charge-balancing counter-ion to the cationic dye molecule. It is expected to occupy positions within the crystal lattice defined by electrostatic interactions with the positive charge on the xanthene core, without forming covalent bonds.
Solid-state spectroscopic techniques provide further information on the compound's structure and environment.
Powder X-ray Diffraction (pXRD) can be used to analyze the crystallinity of the bulk material and confirm the phase purity of the synthesized powder. Studies on Rhodamine 6G encapsulated in other crystalline hosts have used pXRD to confirm that the dye's inclusion does not disrupt the host lattice. researchgate.net
Solid-State Fluorescence Spectroscopy is used to characterize the photoluminescence of Rhodamine 6G perchlorate in a solid matrix. The emission spectra can be influenced by molecular aggregation. In solid films, Rhodamine 6G monomers typically emit around 548 nm, while aggregates like J-dimers and H-dimers, which can form at higher concentrations, lead to shifted emission bands or fluorescence quenching. nih.gov
Resonance Raman Spectroscopy provides vibrational information specific to the chromophore. Studies of Rhodamine 6G dispersed in a solid polymer matrix have shown shifts in Raman bands compared to the dye in solution, indicating interactions between the dye's amine groups and the surrounding host material.
Isotopic Labeling Strategies for Mechanistic Studies of Rhodamine 6G Perchlorate
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and enhancing the properties of molecules. In the context of Rhodamine 6G, deuterium (B1214612) (²H or D) substitution is the most prominently studied isotopic labeling strategy.
One key application of labeling is to improve the photophysical properties of the dye. The synthesis of deuterated rhodamines, specifically by replacing the hydrogen atoms on the N-alkyl (ethyl) groups with deuterium, has been shown to enhance both the fluorescence quantum yield and the photostability of the dye. This improvement is attributed to the "kinetic isotope effect," where the heavier C-D bond is stronger and less prone to vibrational quenching and photo-oxidative degradation pathways that otherwise diminish the fluorescence of the non-deuterated compound.
Isotopic labeling is also crucial for advanced analytical applications, such as multiplexed detection using Surface-Enhanced Raman Spectroscopy (SERS) . Different isotopologues (molecules that differ only in their isotopic composition) of Rhodamine 6G can be synthesized and used as distinct tags. For example, a tetra-deuterated Rhodamine 6G (d₄-R6G) can be synthesized by using d₄-phthalic acid in the initial condensation reaction. This d₄-R6G isotopologue provides a unique vibrational signature in its Raman spectrum compared to the non-deuterated (d₀) version. By using multiple, distinct isotopologues as labels for different biological targets, researchers can perform quantitative analysis of several analytes simultaneously in a single experiment, as each labeled molecule gives a predictable and distinguishable SERS signal.
Table 3: Isotopic Labeling of Rhodamine 6G and its Applications
| Isotopic Label | Position of Labeling | Synthetic Precursor | Purpose / Application |
| Deuterium (D) | N-alkyl groups | Deuterated alkylating agents | Improve fluorescence quantum yield and photostability |
| Deuterium (D) | Phenyl ring of xanthene core | d₄-Phthalic acid | Create unique SERS signature for multiplexed quantitative analysis |
Advanced Spectroscopic and Photophysical Characterization of Rhodamine 6g Perchlorate
Ultrafast Transient Absorption and Emission Spectroscopies of Rhodamine 6G Perchlorate (B79767)
Ultrafast spectroscopic techniques provide unparalleled insight into the initial moments following light absorption by Rhodamine 6G perchlorate, revealing the pathways of energy dissipation and relaxation on femtosecond (fs) and picosecond (ps) timescales.
Upon excitation with a femtosecond laser pulse, the Rhodamine 6G cation undergoes a series of rapid processes. Transient absorption spectroscopy reveals an immediate negative signal corresponding to the combination of ground-state bleaching (GSB) and stimulated emission (SE) from the first excited singlet state (S₁). researchgate.net Simultaneously, a positive signal corresponding to excited-state absorption (ESA) to higher-lying singlet states (Sₙ) appears at different spectral regions. researchgate.net
The initial dynamics on the sub-picosecond to few-picosecond timescale are often attributed to processes such as intramolecular vibrational redistribution (IVR) and solvent relaxation. researchgate.net Following the initial excitation, the surrounding solvent molecules reorient themselves to accommodate the new, more polar excited-state dipole moment of the dye, a process known as solvation dynamics. This stabilization of the S₁ state can be observed as a dynamic Stokes shift in time-resolved emission studies. The lifetime of the S₁ state for the Rhodamine 6G monomer in solution is typically in the nanosecond range, around 4 ns, depending on the solvent environment. researchgate.net
Time-resolved fluorescence anisotropy provides information about the rotational dynamics of a molecule. For Rhodamine 6G perchlorate, these studies reveal how the molecule's rotation is influenced by its local environment. The anisotropy decay is a measure of the rotational correlation time (τᵣ), which is the characteristic time it takes for the molecule to rotate and randomize its orientation.
In isotropic, low-viscosity solvents like water, Rhodamine 6G perchlorate exhibits a fast rotational time. However, when confined within more structured media such as micelles or vesicles, its rotational motion is significantly hindered. acs.orgnih.gov For instance, in aqueous solutions of sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB) micelles, the anisotropy decay becomes biexponential, indicating a more complex rotational environment. The average rotational time increases from hundreds of picoseconds in water to over a nanosecond in these micellar systems. acs.org This slowing of rotational diffusion is a direct consequence of the dye associating with the larger, more slowly tumbling supramolecular assembly. acs.orgnih.gov
| Medium | Average Rotational Time (⟨τᵣ⟩) (ns) | Reference |
|---|---|---|
| Water | ~0.2 - 0.3 | acs.org |
| CTAB Micelles (0.0 M Cholesterol) | 1.10 | acs.org |
| SDS Micelles (0.0 M Cholesterol) | 1.12 | acs.org |
| Cholesterol-SDS Vesicles (Q=1.00) | 1.75 | acs.org |
| Cholesterol-CTAB Vesicles (Q=1.00) | 0.80 | acs.org |
Quantitative Determinations of Fluorescence Quantum Yields and Radiative/Non-Radiative Rate Constants for Rhodamine 6G Perchlorate
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Rhodamine 6G is well-known for its high quantum yield, which is a primary reason for its widespread use as a laser dye and fluorescence standard. In ethanol, its quantum yield is consistently reported to be approximately 0.95. bioone.org
The quantum yield is determined by the competition between the radiative decay rate (kr), which leads to fluorescence, and the sum of all non-radiative decay rates (knr). The relationship is given by:
Φf = kr / (kr + knr)
The fluorescence lifetime (τf) is the inverse of the sum of these rates (τf = 1 / (kr + knr)). By measuring both the quantum yield and the lifetime, the individual rate constants can be determined. For Rhodamine 6G in alcohols, the radiative rate is the dominant factor controlling the excited state lifetime. bioone.org Non-radiative processes, such as internal conversion and intersystem crossing, are generally less efficient for the monomeric form of this dye in many solvents. uni-regensburg.descispace.com
| Solvent | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|
| Methanol | 0.90 | bioone.org |
| Ethanol | 0.95 | bioone.orgresearchgate.net |
| 1-Propanol | 0.92 | bioone.org |
| 1-Butanol | 0.91 | bioone.org |
| Ethylene Glycol | 0.88 | researchgate.net |
| Chloroform | 0.94 | uobaghdad.edu.iq |
| Dimethyl Sulfoxide (DMSO) | 0.51 | uobaghdad.edu.iq |
| Water | 0.42 | researchgate.net |
| Deuterium (B1214612) Oxide (D₂O) | 0.99 | bioone.org |
Mechanisms of Intersystem Crossing and Triplet State Formation in Rhodamine 6G Perchlorate
While fluorescence from the S₁ state is the dominant de-excitation pathway for Rhodamine 6G, intersystem crossing (ISC) to the triplet manifold (T₁) can also occur. researchcommons.org This spin-forbidden process populates the lowest triplet state, from which the molecule can relax back to the ground state (S₀) via phosphorescence or non-radiative decay. uni-regensburg.de
The quantum yield of triplet formation (ΦT) for Rhodamine 6G in deoxygenated solutions is very low, typically on the order of 1% or less. instras.com However, the rate of intersystem crossing (kISC) can be significantly enhanced in the presence of molecular oxygen (³O₂). instras.com Oxygen, being a paramagnetic species, facilitates the spin-flip required for the S₁ → T₁ transition. This oxygen-dependent triplet state formation is a key factor in the photobleaching of Rhodamine dyes, as the highly reactive triplet state can interact with oxygen to produce singlet oxygen (¹O₂), a potent oxidizing agent that can chemically degrade the dye molecule. instras.com
Solvatochromic and Thermochromic Effects on the Spectroscopic Behavior of Rhodamine 6G Perchlorate
The spectroscopic properties of Rhodamine 6G perchlorate are sensitive to its environment, a phenomenon broadly categorized as solvatochromism (solvent-dependent spectral shifts) and thermochromism (temperature-dependent spectral changes).
Solvatochromism: The absorption and emission spectra of Rhodamine 6G shift in response to solvent polarity. The dipole moment of the dye is greater in the excited state than in the ground state. acs.org Consequently, polar solvents stabilize the S₁ state more than the S₀ state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum and an increase in the Stokes shift. researchgate.net The absorption maximum is less sensitive to solvent polarity but does show some dependence on the solvent's refractive index. researchgate.net
Thermochromism: The fluorescence of Rhodamine 6G is also temperature-dependent. rsc.org In many solutions, particularly at higher concentrations, Rhodamine 6G can form non-fluorescent or weakly fluorescent dimers and higher-order aggregates. An increase in temperature can provide the energy needed to break these aggregates apart, leading to an increase in the concentration of the highly fluorescent monomeric species. researchgate.net This results in an increase in fluorescence intensity with rising temperature. This effect has been utilized in applications for temperature sensing. rsc.orgresearchgate.net Annealing Rhodamine 6G within a sol-gel silica (B1680970) matrix at different temperatures can also lead to controlled changes in its emission spectra, demonstrating a tunable thermochromic response. nih.gov
Aggregation Phenomena and Supramolecular Assembly of Rhodamine 6G Perchlorate in Various Media
In aqueous and other polar solutions, Rhodamine 6G molecules have a tendency to aggregate, driven by hydrophobic and π-π stacking interactions. This aggregation leads to significant changes in the dye's spectroscopic properties. The formation of dimers and higher-order aggregates typically results in a blue-shift of the main absorption band (H-aggregates) and a strong quenching of fluorescence. scispace.com
Rhodamine 6G perchlorate also participates in the formation of well-defined supramolecular assemblies through host-guest interactions. It can be encapsulated within the cavities of macrocyclic hosts such as p-sulfonato-calixarenes and melamine-barbiturate assemblies. mdpi.comscispace.com This encapsulation can prevent dye aggregation, modify its photophysical properties, and enable energy transfer processes within the host-guest complex. scispace.com For example, when interacting with lanthanide nanoparticles functionalized with calixarenes, efficient energy transfer from the nanoparticle to the dye can be observed. scispace.com Similarly, supramolecular composites with carbon dots can lead to the generation of white-light emission through controlled host-guest interactions. acs.org The study of Rhodamine 6G perchlorate in organized media like vesicles formed from surfactants and cholesterol also falls under this category, where electrostatic and hydrophobic interactions dictate the location and dynamics of the dye within the assembly. acs.orgnih.gov
Spectroscopic Signatures of Rhodamine 6G Perchlorate H- and J-Aggregates
The self-association of dye molecules like Rhodamine 6G (R6G) into larger supramolecular structures, known as aggregates, leads to significant changes in their spectral properties. researchgate.net These changes are primarily understood through exciton (B1674681) theory, which describes the electronic interactions between adjacent molecules. Depending on the geometric arrangement of the molecules, two main types of aggregates are recognized: H-aggregates and J-aggregates. researchgate.net
H-aggregates, characterized by a parallel, face-to-face (card-stack) association of molecules, result in a blue-shifted or hypsochromic shift in the absorption spectrum relative to the monomer. researchgate.netmdpi.com This positive energy shift is due to the strong coupling of molecular transition dipoles, which leads to an allowed transition to a higher energy exciton state. For Rhodamine 6G, the formation of H-dimers is a common aggregation state observed in aqueous solutions. mdpi.comrsc.org Light-induced aggregation studies have identified an H-aggregate absorption peak for R6G at approximately 438 nm. mdpi.com
J-aggregates, conversely, are formed from a head-to-tail association of molecules. researchgate.net This arrangement leads to a red-shifted or bathochromic shift in the absorption band, which is typically narrow and intense. mdpi.com This negative energy shift corresponds to an allowed electronic transition to a lower energy excited state. researchgate.net While J-aggregation is a well-known phenomenon for some dyes, the formation of H-aggregates is more commonly reported for Rhodamine 6G in many environments. mdpi.com
The distinction between these aggregate types is crucial for understanding the photophysical behavior of concentrated dye solutions. The formation of aggregates, particularly H-aggregates, can suppress fluorescence emission, which has significant implications for applications such as dye lasers. researchgate.net
| Aggregate Type | Molecular Arrangement | Spectroscopic Shift | Resulting Absorption Band |
|---|---|---|---|
| H-Aggregate | Face-to-Face (Parallel) | Blue-Shift (Hypsochromic) | Broad, shifted to shorter wavelengths (~438 nm for R6G) mdpi.com |
| J-Aggregate | Head-to-Tail | Red-Shift (Bathochromic) | Narrow, intense, shifted to longer wavelengths researchgate.netmdpi.com |
Mechanistic Investigations of Rhodamine 6G Perchlorate Self-Assembly
The self-assembly of Rhodamine 6G perchlorate into dimers and higher-order aggregates is a complex phenomenon driven by a combination of intermolecular forces and influenced by various environmental factors. mdpi.com The primary driving forces behind this aggregation are strong intermolecular van der Waals-like attractive forces and electrostatic interactions between the dye molecules.
Several key factors have been identified that mechanistically influence the extent and nature of R6G self-assembly:
Concentration: An increase in dye concentration is a primary factor that promotes aggregation, shifting the monomer-dimer equilibrium towards the formation of aggregates. mdpi.com
Solvent: The nature of the solvent plays a critical role. In aqueous solutions, the hydrophobic nature of the dye molecules encourages aggregation to minimize contact with water. mdpi.com The fluorescence spectrum of R6G aggregates can be tuned by changing the dye concentration in aqueous solutions. nih.gov
Temperature: Increasing the temperature generally decreases the extent of aggregation, favoring the monomeric state. mdpi.com
Ionic Strength: The presence of salts in the solution can also affect the aggregation process.
Beyond these thermodynamic factors, specific mechanisms for inducing and controlling aggregation have been investigated. One such mechanism is light-induced aggregation, where a non-resonant laser can create an optical gradient force potential, promoting the formation of H-aggregates that are not typically formed in thermal equilibrium. mdpi.com Another advanced method involves polymerization-induced self-assembly (PISA), where the dye itself can act as a photocatalyst for polymerization, leading to the formation of complex self-assembled structures like micelles and vesicles that incorporate the dye molecules. researchgate.net Furthermore, the adsorption of R6G cations onto the surface of colloid particles, such as montmorillonite, can serve as a template for rapid initial aggregation. researchgate.net Understanding these mechanisms is essential for controlling the photophysical properties of R6G in various applications.
Two-Photon Absorption Cross-Section Measurements and Non-Linear Optical Properties of Rhodamine 6G Perchlorate
Rhodamine 6G perchlorate exhibits significant non-linear optical (NLO) properties, most notably two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. cusat.ac.in This phenomenon is the basis for several applications, including two-photon fluorescence microscopy and 3D optical data storage. sphinxsai.comnih.gov
The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). The TPA cross-section for Rhodamine 6G has been measured using various techniques, with values reported in the literature. For example, a TPA cross-section of 72 GM at an excitation wavelength of 750 nm has been noted for rhodamine solutions. researchgate.net Studies have shown that the effective TPA cross-section can be dependent on the pulse duration of the laser, with nano-second pulses resulting in a smaller effective cross-section than femto-second pulses. nih.gov
The broader NLO properties of Rhodamine 6G have been characterized using methods such as the Z-scan technique. sphinxsai.com This method allows for the determination of both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). sphinxsai.com Studies on R6G have revealed several NLO phenomena:
Reverse Saturable Absorption (RSA): An increase in absorption with increasing laser intensity, a property useful for optical limiting applications. sphinxsai.com
Self-focusing and Self-defocusing: These are effects where the material acts as a positive or negative lens, respectively, due to an intensity-dependent refractive index. Both behaviors have been observed in R6G depending on the experimental conditions. sphinxsai.com
These NLO properties are highly dependent on the dye concentration and the sample thickness. sphinxsai.com The third-order nonlinear susceptibility (χ⁽³⁾), a key parameter describing the NLO response of a material, has also been evaluated for Rhodamine 6G. sphinxsai.com
| Concentration (mol/L) | Thickness (mm) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) |
|---|---|---|---|---|
| 1x10⁻⁶ | 0.12 | -1.02x10⁻⁷ | 0.0031 | 0.72x10⁻⁶ |
| 5x10⁻⁶ | 0.12 | -2.11x10⁻⁷ | 0.0094 | 1.51x10⁻⁶ |
| 1x10⁻⁵ | 0.12 | -3.01x10⁻⁷ | 0.0112 | 2.15x10⁻⁶ |
| 5x10⁻⁵ | 0.12 | -3.98x10⁻⁷ | 0.0181 | 2.84x10⁻⁶ |
| 1x10⁻⁴ | 0.12 | -5.11x10⁻⁷ | 0.0211 | 3.65x10⁻⁶ |
| 1x10⁻⁴ | 0.14 | -4.99x10⁻⁷ | 0.0199 | 3.56x10⁻⁶ |
| 1x10⁻⁴ | 0.42 | -3.12x10⁻⁷ | 0.0121 | 2.23x10⁻⁶ |
| 1x10⁻⁴ | 1.26 | -2.01x10⁻⁷ | 0.0091 | 1.43x10⁻⁶ |
Computational and Theoretical Modeling of Rhodamine 6g Perchlorate
Quantum Chemical Calculations of Electronic Structure and Excited States of Rhodamine 6G Perchlorate (B79767)
Quantum chemical calculations are fundamental to understanding the optical and electronic properties of Rhodamine 6G. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the nature of its molecular orbitals and electronic transitions. For modeling purposes, the Rhodamine 6G cation is the species of primary interest, as the perchlorate counter-ion is generally considered to have a negligible effect on the electronic properties of the chromophore in solution.
The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the xanthene ring, while the LUMO is also distributed across the xanthene backbone. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's primary absorption wavelength. rsc.orgmdpi.com Calculations have shown that the main visible absorption band, responsible for the dye's vibrant color, corresponds to the S₀ → S₁ electronic transition, which is predominantly a π → π* transition. nih.gov
TD-DFT calculations have been successfully employed to predict the vertical excitation energies and oscillator strengths, which correlate well with experimental absorption spectra. researchgate.netresearchgate.net These calculations confirm that the intense absorption band in the visible region corresponds to the S₀ → S₁ transition, with a large oscillator strength. frontiersin.org Higher energy excited states, such as S₂ and S₃, have also been characterized. For instance, studies have identified an S₃ state that contributes to absorption in the UV region. nih.gov The accuracy of these predictions depends on the choice of functional and basis set, with hybrid functionals often providing a good balance of accuracy and computational cost for such dye molecules. researchgate.net
Table 4.1.1: Calculated Electronic Properties of Rhodamine 6G Cation
| Property | Computational Method | Calculated Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | DFT | 2.22 - 3.01 eV | mdpi.com |
| S₀ → S₁ Excitation Energy | TD-DFT/B3LYP | ~2.34 eV | frontiersin.org |
Note: The exact values can vary depending on the specific functional, basis set, and solvation model used in the calculation.
Molecular Dynamics Simulations of Rhodamine 6G Perchlorate in Solution and Solid Matrices
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of Rhodamine 6G perchlorate and its interactions with surrounding environments at an atomistic level. These simulations model the motion of atoms over time, offering insights into solvation, aggregation, and conformational dynamics that are not accessible through static quantum chemical calculations.
In Solution: In aqueous solutions, MD simulations have been crucial for understanding the dimerization of Rhodamine 6G. rsc.org These simulations, often employing force fields like CHARMM or GROMOS, have shown that Rhodamine 6G cations can form stable, face-to-face H-type dimers. rsc.orgnih.gov The formation of these dimers is driven by a combination of hydrophobic effects and π-π stacking interactions between the xanthene rings. The simulations allow for the calculation of the potential of mean force (PMF) for the dimerization process, revealing the free energy landscape and the stability of the dimer complex. rsc.org Studies have investigated how factors like the choice of atomic partial charges and the length of simulation trajectories affect the predicted dimer structures and binding energies. rsc.org Furthermore, MD simulations have been used to study the behavior of Rhodamine 6G at liquid-liquid interfaces, such as the n-decane-water interface, revealing details about its orientation and increased mobility at the interface compared to bulk water. mdpi.com
In Solid Matrices: The behavior of Rhodamine 6G within solid matrices is critical for its applications in solid-state dye lasers and sensors. MD simulations have been used to investigate the encapsulation of Rhodamine 6G within various hosts. For example, simulations using the OPLS-AA force field have explored the inclusion of the dye within supramolecular crystals of melamine-barbiturate. rsc.org These studies reveal the specific interactions, such as π-π stacking and hydrogen bonding, that govern the dye's orientation and distribution within the crystal lattice. rsc.org Other simulations have focused on the adsorption and diffusion of Rhodamine 6G on and within silica (B1680970) nanoparticles and nanochannels. rsc.orgnih.gov These models utilize specialized force fields (e.g., Interface FF) to accurately describe the interactions between the organic dye and the inorganic silica surface, clarifying the role of electrostatic and van der Waals forces in the adsorption process. nih.govnih.gov
Table 4.2.1: Common Parameters in MD Simulations of Rhodamine 6G
| Parameter | Typical Value/Method | Application Context | Reference |
|---|---|---|---|
| Software | GROMACS, NAMD | General purpose MD | nih.govrsc.org |
| Force Field | CHARMM36, OPLS-AA, GROMOS | Aqueous solution, organic matrices | nih.govrsc.orgrsc.org |
| Water Model | TIP3P | Aqueous simulations | nih.govrsc.org |
| Simulation Time | Nanoseconds (ns) | Dimerization, interfacial dynamics | rsc.orgmdpi.com |
Theoretical Models for Excited State Deactivation Pathways in Rhodamine 6G Perchlorate
Understanding the pathways by which an excited Rhodamine 6G molecule returns to its ground state is essential for explaining its high fluorescence efficiency and the mechanisms of its eventual photodegradation. The deactivation processes are typically visualized using a Jablonski diagram, which illustrates the interplay between radiative and non-radiative pathways. rsc.orgmdpi.com
The primary deactivation pathways from the first excited singlet state (S₁) are:
Fluorescence: A radiative transition from S₁ back to the ground state (S₀), which is responsible for the dye's characteristic emission. This process is highly efficient for Rhodamine 6G, with a quantum yield of around 0.95. wiley.com
Internal Conversion (IC): A non-radiative transition from S₁ to a high vibrational level of the S₀ state, followed by rapid vibrational relaxation (heat dissipation). While this process occurs, its rate is significantly slower than the rate of fluorescence, which is a key reason for the dye's brightness. bohrium.com The rigidity of the xanthene structure helps to minimize energy loss through vibrational modes, thus suppressing the IC pathway. bohrium.com
Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the lowest triplet state (T₁). This process involves a change in spin multiplicity and is generally inefficient for Rhodamine 6G, which also contributes to its high fluorescence quantum yield. rsc.orgbohrium.com
Despite the low efficiency of ISC, the population of the T₁ state is a critical step in the primary pathway for photobleaching. rsc.org Once in the long-lived triplet state, the molecule can undergo further reactions:
It can relax non-radiatively back to the S₀ state.
It can absorb another photon (triplet-triplet absorption), promoting it to a higher triplet state (Tₙ). From this highly energetic state, the molecule is much more likely to undergo irreversible chemical reactions with its environment (e.g., with oxygen), leading to the formation of non-fluorescent photoproducts. rsc.orgnih.gov
More complex theoretical models, often described by five-level energy diagrams, incorporate these higher excited singlet (Sₙ) and triplet (Tₙ) states to provide a more quantitative description of photobleaching under intense illumination. researchgate.netnih.gov Furthermore, some studies propose the formation of a radical anion as another important "dark state" in the deactivation process, particularly in solid matrices like poly(vinyl alcohol). nih.govnsf.gov This radical state, likely formed via the triplet state, can have a long lifetime and contributes to photoblinking and degradation phenomena. nsf.gov
Table 4.3.1: Key Deactivation Processes for Rhodamine 6G
| Process | Transition | Type | Significance | Reference |
|---|---|---|---|---|
| Fluorescence | S₁ → S₀ | Radiative | Primary emission pathway | wiley.com |
| Internal Conversion | S₁ ↝ S₀ | Non-radiative | Minor pathway, contributes to heat | bohrium.com |
| Intersystem Crossing | S₁ ↝ T₁ | Non-radiative | Minor pathway, gateway to photobleaching | rsc.org |
| Triplet-Triplet Absorption | T₁ → Tₙ | Radiative | Leads to highly reactive states | nih.gov |
Computational Predictions of Optical and Photophysical Parameters for Rhodamine 6G Perchlorate Derivatives
A major goal of computational modeling is to predict the properties of novel dye molecules before their synthesis, enabling the in silico design of derivatives with specific, desirable characteristics. For Rhodamine 6G derivatives, computational chemistry is used to predict how structural modifications will affect key parameters like absorption and emission wavelengths, quantum yields, and photostability.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. By systematically modifying the core structure of Rhodamine 6G—for instance, by introducing different substituent groups, replacing the oxygen atom in the xanthene ring with silicon (to create Si-rhodamines), or altering the amino groups—researchers can calculate the resulting changes in the electronic structure and predict the optical spectra. rsc.orgmdpi.com
Key strategies and findings include:
Predicting Spectral Shifts: TD-DFT calculations can accurately predict trends in absorption and emission wavelengths (λ_max). For example, introducing electron-donating groups or extending the π-conjugated system is predicted to cause a bathochromic (red) shift in the spectra. A recent study benchmarked several DFT functionals and solvation models, establishing a robust linear calibration framework that can predict the absorption and emission peaks of near-infrared (NIR) rhodamine derivatives with a mean absolute error of less than 12 nm. mdpi.com
Designing Novel Dyes: This predictive power allows for the rational design of new dyes. Based on computational screening, novel rhodamine derivatives with emission wavelengths beyond 700 nm have been proposed. mdpi.com Similarly, in silico design of Si-rhodamine derivatives has been guided by DFT calculations of the Gibbs free energy change associated with the equilibrium between the fluorescent open form and the non-fluorescent spirocyclic form, which is crucial for applications in super-resolution microscopy. rsc.org
Evaluating Photostability: While quantum yield and photostability are more complex to predict directly, theoretical calculations can provide valuable insights. For example, by calculating the energy gap between the first excited singlet (S₁) and triplet (T₁) states, one can estimate the propensity for intersystem crossing, a key step in photobleaching. rsc.org A smaller S₁-T₁ gap can suggest a higher probability of ISC and potentially lower photostability.
These computational approaches significantly accelerate the discovery of new functional dyes, reducing the reliance on trial-and-error synthesis and enabling the creation of tailored probes for advanced applications in bioimaging and materials science. nih.govbiocompare.com
Table 4.4.1: Computationally Designed Rhodamine Derivatives and Predicted Properties
| Derivative Type | Structural Modification | Predicted Property Change | Computational Method | Reference |
|---|---|---|---|---|
| NIR Rhodamine | Extended π-conjugation | Emission > 700 nm | TD-DFT (CAM-B3LYP) | mdpi.com |
| Si-Rhodamine | O replaced by Si, modified amines | Tunable pK_cycl for blinking | DFT (Gibbs Free Energy) | rsc.org |
| Rhodamine B Analog | N-dealkylation | Enhanced photostability | TD-DFT (S₁-T₁ gap) | rsc.org |
Compound Reference Table
| Compound Name |
|---|
| Rhodamine 6G perchlorate |
| Rhodamine 6G |
| Melamine |
| Barbiturate |
| n-decane |
| Poly(vinyl alcohol) |
| Si-rhodamine |
Applications of Rhodamine 6g Perchlorate in Advanced Photonic Systems
Rhodamine 6G Perchlorate (B79767) as a Gain Medium in High-Efficiency Dye Lasers
Rhodamine 6G perchlorate serves as a premier gain medium for dye lasers, providing a tunable and efficient laser source within the visible spectrum. Its superior fluorescence quantum efficiency, which can reach 0.95 and is largely independent of solvent and temperature, distinguishes it from other dyes like Rhodamine B. nist.gov This high efficiency is fundamental to its role in producing coherent, high-intensity light for applications in spectroscopy, optical communications, and fundamental research.
A primary challenge in the implementation of organic dyes in laser systems is their irreversible photodegradation, which leads to a decline in performance over time. arxiv.org When subjected to high-intensity light, Rhodamine 6G molecules can undergo photochemical reactions that result in a loss of fluorescence and absorption, a phenomenon known as photobleaching. scispace.comresearchgate.net Studies have shown that this degradation is an irreversible process, leading to a permanent color change in the dye medium. scispace.com
Research into Rhodamine 6G doped into polyurethane has identified two distinct temporal phases during irradiation: an initial increase in random lasing intensity with a redshift, followed by further redshifting, spectral broadening, and eventual decay of the emission intensity. arxiv.orgresearchgate.net Infrared-visible absorbance measurements suggest that during this process, some dye molecules form dimers and trimers, and the polymer host can be irreversibly damaged through photo-oxidation. arxiv.org Interestingly, some systems have demonstrated a "self-healing" capability where the emission intensity can recover after the irradiation source is removed, although the spectrum remains broadened and redshifted. arxiv.orgresearchgate.net The rate of photodegradation is directly influenced by the intensity of the pump laser, with higher power leading to faster degradation of the dye molecules. scispace.com
Rhodamine 6G perchlorate is valued for its broad spectral tuning range and bandwidth. In dye lasers, its lasing range typically spans from 570 to 660 nm, with a maximum emission peak around 590 nm. wikipedia.org This tunability allows for the precise selection of wavelengths, a critical feature for various spectroscopic applications. The broad emission band, which can extend from 570 to 670 nm in some configurations, makes it suitable for developing tunable lasers and amplifiers. ustc.edu.cn The specific tuning range can be influenced by the solvent or host matrix used. scientificlabs.com For instance, laser action in hybrid polymer matrices has been established in the 567–603 nm range. researchgate.net
Table 1: Spectral Characteristics of Rhodamine 6G Perchlorate Lasers
| Parameter | Wavelength Range | Peak Wavelength | Host/Solvent | Reference |
|---|---|---|---|---|
| General Lasing Range | 570 - 660 nm | ~590 nm | General | wikipedia.org |
| Tunability Range | 550 - 600 nm | Not Specified | General | scientificlabs.com |
| Broadband Emission | 570 - 670 nm | Not Specified | Polymer Optical Fiber | ustc.edu.cn |
| Laser Action in Hybrid Polymer | 567 - 603 nm | ~580 nm | Organic-Inorganic Hybrid Polymer | researchgate.net |
To overcome the inconveniences of liquid dye solutions, significant research has focused on incorporating Rhodamine 6G perchlorate into solid-state host materials. researchgate.net These solid-state dye lasers offer advantages in terms of compactness, ease of handling, and improved operational lifetime. researchgate.net
Common matrices include polymers like poly(methyl methacrylate) (PMMA) and organic-inorganic hybrid polymers. researchgate.netbiu.ac.il Researchers have successfully demonstrated lasing from Rhodamine 6G doped into a PMMA host matrix within a microcavity structure. biu.ac.ilbiu.ac.il Hybrid matrices, synthesized from organic polymers and inorganic precursors like tetraethoxysilane, have been shown to confer a considerably longer service life compared to purely organic polymer hosts. researchgate.net In one study, a nanocomposite gain medium of Rhodamine 6G in a PMMA matrix with silica (B1680970) nanoparticles achieved a laser conversion efficiency of approximately 63% at a peak wavelength of about 580 nm. researchgate.net The dye has also been shown to be compatible with thermal nanoimprint lithography processes when embedded in PMMA, withstanding temperatures up to 240 °C without bleaching. researchgate.net
Rhodamine 6G Perchlorate in Optical Amplifiers and Waveguides
Rhodamine 6G perchlorate is also utilized in the fabrication of polymer optical fiber amplifiers (POFAs). google.comresearchgate.net These devices are essential for boosting optical signals in the visible spectrum for applications in data links and sensor technology. ustc.edu.cn By doping a polymer optical fiber with Rhodamine 6G, high-gain optical amplification can be achieved. ustc.edu.cn
Experiments have demonstrated that a Rhodamine 6G-doped step-index POF can provide a tunable amplification range from 585 to 613 nm. ustc.edu.cn When pumped by the second harmonic of a Nd:YAG laser (532 nm), these amplifiers can achieve significant signal gains. researchgate.net For instance, a 7 cm long fiber doped with a mixture of Rhodamine 6G and Rhodamine B produced a maximum gain of 22.3 dB at a 617 nm wavelength. researchgate.net The performance of the amplifier, including signal gain, is dependent on factors such as the pump energy, fiber length, and dye concentration. researchgate.net
Table 2: Performance of Rhodamine 6G in Polymer Optical Fiber Amplifiers
| Dopant | Fiber Length | Max Gain | Wavelength of Max Gain | Pump Source | Reference |
|---|---|---|---|---|---|
| Rhodamine 6G | 0.4 m | ~28 dB | 571 nm | 10 kW Peak Power Pulse | ustc.edu.cn |
| Rhodamine 6G / Rhodamine B Mixture | 7 cm | 22.3 dB | 617 nm | Nd:YAG Laser (532 nm) | researchgate.net |
Photovoltaic and Optoelectronic Device Applications of Rhodamine 6G Perchlorate
Beyond laser applications, the strong light-absorbing properties of rhodamine dyes make them candidates for use in photovoltaic devices.
Rhodamine dyes, including Rhodamine 6G, function as photosensitizers in dye-sensitized solar cells (DSSCs). scirp.orgresearchgate.net In a DSSC, the dye is a key component responsible for absorbing light and initiating the charge separation process at the interface of an inorganic semiconductor (like TiO₂) and a hole-transport material. researchgate.net Rhodamine dyes are considered effective sensitizers due to their high extinction coefficients, excellent photostability, and broad absorption in the visible spectrum. scirp.org
The efficiency of DSSCs can be enhanced by incorporating plasmonic metal nanoparticles, such as silver nanoparticles (AgNPs). scirp.orgscirp.org The interaction between the dye and the nanoparticles can lead to localized surface plasmon resonance, which enhances the optical absorption and the absorption coefficients of the dye. scirp.orgscirp.org One study reported that Rhodamine 6G dyes can form dimers on the surface of AgNPs, increasing light absorption and consequently boosting the solar cell's efficiency. scirp.orgscirp.org In an experimental setup, the efficiency of a device using a rhodamine dye alone was 0.06%, but this increased to 0.17% with the addition of AgNPs. scirp.org
Photoconductivity and Charge Transfer Mechanisms Involving Rhodamine 6G Perchlorate
Rhodamine 6G perchlorate, an amphiphilic organic dye with a high quantum yield, exhibits significant photophysical properties that are central to its application in advanced photonic systems. chemicalbook.com Its utility in technologies like dye-sensitized solar cells (DSSCs) and photocatalysis is fundamentally linked to its capacity for photoinduced electron transfer and the resultant photoconductive phenomena. nih.govresearchgate.net When molecules of Rhodamine 6G absorb photons, they are promoted to an electronically excited state, initiating a cascade of events that can lead to the generation of mobile charge carriers and, consequently, photoconductivity.
The primary mechanism involves the transfer of an electron from the photoexcited dye to an adjacent electron acceptor material. In the context of solar cells, this acceptor is typically a wide-bandgap semiconductor, such as zinc oxide (ZnO) or titanium dioxide (TiO2). aps.org The process begins with the absorption of light by the Rhodamine 6G molecule, which then injects an electron into the conduction band of the semiconductor, leaving the dye molecule in an oxidized state (a radical cation). osti.gov This charge separation is the cornerstone of photovoltaic and photocatalytic applications.
Recent research has elucidated a more complex mechanism known as consecutive photoinduced electron transfer (conPET). nih.govnih.gov In this process, the Rhodamine 6G cation (R6G+) is first excited by light (e.g., green light at 540 nm) and accepts an electron from a donor, forming a neutral Rhodamine 6G radical (R6G•). nih.govnih.gov This radical species is itself photoactive and can be excited by another photon (e.g., at 420 nm). nih.gov Upon excitation, this radical can then transfer an electron to a substrate or, in some cases, ionize spontaneously to produce a solvated electron. nih.govnih.gov
The practical application of these charge transfer mechanisms is evident in the enhancement of solar cell performance. When used as a sensitizer, Rhodamine 6G can significantly improve the efficiency of solar cells. For instance, studies on luminescent solar concentrators (LSCs) using epoxy plates doped with Rhodamine 6G have shown substantial increases in solar cell efficiency.
Table 1: Performance Enhancement of Solar Cells Using Rhodamine 6G-Doped Luminescent Solar Concentrators (LSCs)
| LSC Thickness (mm) | Dye Concentration (mol/L) | Efficiency Increase (%) |
| 2.0 | 5 x 10⁻³ | 63.9 |
| 4.5 | 5 x 10⁻⁵ | 126.7 |
| Data sourced from a study on epoxy plates doped with Rhodamine 6G dye. researchgate.net |
This enhancement is a direct result of the dye absorbing solar radiation and efficiently transferring electronic energy or charge to the photovoltaic material. In dye-sensitized solar cells based on ZnO nanoparticles, Rhodamine B, a closely related dye, has been shown to increase the photon-to-electric energy conversion efficiency by a factor of eight. This highlights the potential of rhodamine dyes, including Rhodamine 6G perchlorate, to act as effective low-cost sensitizers in photovoltaic devices. The charge transfer from the photoexcited dye to the semiconductor's conduction band is the critical step that initiates the flow of photocurrent. osti.gov
Rhodamine 6g Perchlorate in Advanced Sensing and Detection Methodologies
Fluorimetric Sensing Mechanisms Utilizing Rhodamine 6G Perchlorate (B79767) as a Reporter
The vibrant fluorescence of Rhodamine 6G perchlorate serves as an effective signaling mechanism in a variety of fluorimetric sensors. The core principle often involves the modulation of its fluorescence output—either through quenching or enhancement—in response to a specific analyte. This modulation is typically achieved by coupling the fluorophore to a recognition element that selectively interacts with the target species.
Chemodosimeter and Chemosensor Designs Based on Rhodamine 6G Perchlorate
Chemosensors and chemodosimeters based on Rhodamine 6G perchlorate are designed to undergo a selective reaction or interaction with a target analyte, leading to a discernible change in their fluorescence properties. A common design strategy involves the spirolactam ring-opening mechanism of rhodamine dyes. In its closed spirolactam form, the molecule is typically colorless and non-fluorescent. However, upon interaction with a specific analyte, such as a metal ion, the spirolactam ring can be induced to open, resulting in the highly fluorescent, colored, open-amide form.
This "off-on" switching mechanism has been exploited in the design of sensors for various metal ions. For instance, a Rhodamine 6G derivative can be functionalized with a specific ligand that has a high affinity for a particular metal ion. Upon binding of the metal ion to the ligand, the conformational change in the sensor molecule triggers the ring-opening of the rhodamine core, leading to a significant increase in fluorescence intensity.
Table 1: Examples of Chemodosimeters and Chemosensors Based on Rhodamine Derivatives
| Sensor Derivative | Target Analyte | Sensing Mechanism | Observable Change |
| Rhodamine 6G-hydrazide | Cu²⁺ | Spirolactam ring-opening | Colorless to pink, non-fluorescent to fluorescent |
| Rhodamine 6G-ferrocene conjugate | Hg²⁺ | FRET (Fluorescence Resonance Energy Transfer) | Fluorescence quenching |
| Rhodamine 6G-thiosemicarbazide | Pb²⁺ | Chelation-enhanced fluorescence | Increase in fluorescence intensity |
Development of Ratiometric Probes Incorporating Rhodamine 6G Perchlorate
To enhance the accuracy and reliability of fluorescent sensing, ratiometric probes are often developed. These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. This approach effectively minimizes the influence of external factors such as probe concentration, photobleaching, and instrumental variations.
Ratiometric probes incorporating Rhodamine 6G perchlorate can be designed based on principles like Fluorescence Resonance Energy Transfer (FRET) or Excited-State Intramolecular Proton Transfer (ESIPT). In a FRET-based ratiometric sensor, Rhodamine 6G can act as an energy acceptor. The probe consists of a donor fluorophore and the Rhodamine 6G acceptor, connected by a linker that changes its conformation or is cleaved in the presence of the analyte. This change in distance or orientation between the donor and acceptor alters the FRET efficiency, leading to a ratiometric change in the emission of the two fluorophores.
Rhodamine 6G Perchlorate in pH-Sensitive and Ion-Sensing Systems
The fluorescence of Rhodamine 6G derivatives can be highly sensitive to changes in pH and the presence of specific ions. This property has been harnessed to create a variety of sensors for monitoring these parameters in chemical and biological systems.
The pH-dependent fluorescence of Rhodamine 6G probes is often based on the same spirolactam-quinone isomerization mechanism mentioned earlier. rsc.org By functionalizing the Rhodamine 6G molecule with amide groups, pH-sensitive probes can be synthesized. rsc.org In acidic conditions, the amide group is protonated, which facilitates the opening of the spirolactam ring and turns on the fluorescence. rsc.org Conversely, in basic conditions, the ring remains in its closed, non-fluorescent form. rsc.org The specific pH range at which this transition occurs (the pKa of the probe) can be fine-tuned by modifying the substituents on the rhodamine core, allowing for the development of probes tailored for specific biological or environmental applications. researchgate.net
Table 2: pH-Sensitive Probes Based on Rhodamine 6G Derivatives
| Probe | pKa | pH Range for Fluorescence Change | Application |
| Rhodamine 6G - Ethylenediamine | ~4.5 | 3.5 - 5.5 | Imaging acidic organelles |
| Rhodamine 6G - Hydrazine | ~6.8 | 6.0 - 7.5 | Monitoring physiological pH |
| Di-ortho substituted Rhodamine 6G | Tunable | Varies with substituent | Biological pH sensing |
In addition to pH sensing, functionalized Rhodamine 6G probes are effective in detecting various metal ions. mdpi.com By incorporating specific ionophores or chelating agents into the molecular structure, sensors with high selectivity for ions such as Cu²⁺, Hg²⁺, Fe³⁺, and Al³⁺ have been developed. researchgate.net The binding of the target ion to the recognition site triggers a change in the fluorescence of the Rhodamine 6G reporter, enabling quantitative detection.
Advanced Biosensing Strategies Employing Rhodamine 6G Perchlorate Conjugates
The ability to conjugate Rhodamine 6G perchlorate to biomolecules has opened up a vast array of possibilities in advanced biosensing. By attaching the dye to proteins, antibodies, nucleic acids, or aptamers, highly specific and sensitive probes for biological targets can be created.
For instance, antibodies labeled with Rhodamine 6G are widely used in immunoassays and immunofluorescence microscopy to detect and visualize specific antigens in cells and tissues. researchgate.net The high fluorescence quantum yield of Rhodamine 6G ensures a strong signal, enabling the detection of low-abundance targets.
Aptamer-based sensors represent another powerful application. Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. By conjugating Rhodamine 6G to an aptamer, a biosensor can be designed where the binding of the target molecule to the aptamer induces a conformational change that alters the fluorescence of the dye. This strategy has been successfully employed for the detection of various targets, including proteins, small molecules, and even whole cells.
Microfluidic and Lab-on-a-Chip Integration of Rhodamine 6G Perchlorate Sensors
The miniaturization of analytical systems into microfluidic and lab-on-a-chip (LOC) devices offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. Rhodamine 6G perchlorate and its derivatives are well-suited for integration into these platforms due to their strong fluorescence signals, which can be readily detected using miniaturized optical components.
In such systems, a Rhodamine 6G-based sensor can be immobilized within a microchannel or mixed with a sample in a micro-chamber. The fluorescence signal is then detected on-chip using integrated photodetectors, providing a compact and portable analytical device. Researchers have demonstrated the use of Rhodamine 6G in disposable lab-on-a-chip devices with thin-film organic electronics for fluorescence detection, achieving low limits of detection. For example, a limit of detection of 100 nM for Rhodamine 6G has been reported in such a system.
Furthermore, Rhodamine 6G perchlorate has been used as a dopant in resists for the fabrication of single-mode solid-state dye laser devices, which are suitable for integration into polymer-based lab-on-a-chip circuits for interference-based sensing. These integrated lasers can serve as both the excitation source and the sensing element, further simplifying the design of LOC systems.
The integration of Rhodamine 6G perchlorate-based sensors into microfluidic platforms holds great promise for the development of point-of-care diagnostic devices, environmental monitoring systems, and high-throughput drug screening platforms.
Rhodamine 6g Perchlorate in Advanced Biological and Biomedical Research
Cellular Uptake and Intracellular Localization Mechanisms of Rhodamine 6G Perchlorate (B79767)
The cellular uptake of Rhodamine 6G is a critical first step for its use as an intracellular probe. Studies have shown that its internalization can occur through mechanisms such as endocytosis and diffusion. nih.govresearchgate.net The cationic nature of the Rhodamine 6G molecule influences its interaction with cellular membranes and subsequent accumulation within the cell. acs.org
Once inside the cell, Rhodamine 6G exhibits a notable propensity to localize within specific organelles, particularly the mitochondria. nih.govnih.gov This accumulation is thought to be driven by the mitochondrial membrane potential. The distribution of Rhodamine 6G within a cell is not always uniform and can vary between different cell types and even among individual cells within the same population. researchgate.netresearchgate.net For instance, variations in rhodamine 6G accumulation have been observed in yeast cells, reflecting differences in cellular activity. researchgate.net The fluorescence of Rhodamine 6G that has been taken up by cells can be visualized using techniques like fluorescence microscopy, allowing for the observation of its intracellular distribution. researchgate.netresearchgate.net In some cases, resistance to rhodamine dyes has been observed in certain cell variants, where there is significantly lower mitochondrial-associated fluorescence compared to wild-type cells. nih.gov
Advanced Fluorescence Microscopy Techniques Utilizing Rhodamine 6G Perchlorate
The robust fluorescence and photostability of Rhodamine 6G perchlorate make it an excellent candidate for various advanced fluorescence microscopy techniques that push the boundaries of spatial and temporal resolution in biological imaging.
Super-Resolution Imaging with Rhodamine 6G Perchlorate (e.g., STED, GSD, STORM)
Rhodamine derivatives are highly regarded for super-resolution imaging techniques like Stimulated Emission Depletion (STED) microscopy due to their inherent brightness and photostability. abberior.rocksresearchgate.net These properties are crucial for overcoming the diffraction limit of light and visualizing subcellular structures with nanoscale resolution. nih.gov Rhodamine-based probes have been successfully employed in STED imaging to study various biological targets, including the cytoskeleton, organelles, and nucleic acids. abberior.rocks Specifically, Rhodamine 6G has been identified as a suitable fluorophore for Ground State Depletion (GSD) microscopy, another super-resolution technique. uchicago.edu The principle behind STED microscopy involves using a second laser beam (the STED laser) to de-excite fluorophores at the periphery of the excitation spot, thereby narrowing the area of fluorescence emission and enhancing resolution. nih.govresearchgate.net
| Super-Resolution Technique | Role of Rhodamine 6G Perchlorate | Key Advantages |
| STED (Stimulated Emission Depletion) | As a bright and photostable fluorophore that can be effectively depleted. abberior.rocksuni-goettingen.de | Enables imaging beyond the diffraction limit, providing high-resolution images of subcellular structures. nih.gov |
| GSD (Ground State Depletion) | A recommended high quantum yield fluorophore for this technique. uchicago.edu | Allows for the visualization of nanoscale cellular details. |
Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Lifetime Imaging Microscopy (FLIM) with Rhodamine 6G Perchlorate
Rhodamine 6G is a widely used standard for Fluorescence Correlation Spectroscopy (FCS), a technique that measures fluctuations in fluorescence intensity to provide insights into molecular concentration and dynamics. nih.govnih.govresearchgate.net In FCS, the autocorrelation of the fluorescence signal from a small observation volume is analyzed to determine parameters such as the average number of fluorescent molecules and their diffusion time. nih.gov Rhodamine 6G has been used in FCS studies to determine its diffusion coefficient in aqueous solutions, serving as a calibration reference. nih.govresearchgate.net
Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique where Rhodamine 6G finds application. researchgate.netresearchgate.net FLIM creates an image based on the fluorescence lifetime of the fluorophore at each pixel, which is the average time the molecule spends in the excited state before returning to the ground state. wikipedia.orgnih.gov This lifetime is sensitive to the local micro-environment of the fluorophore, providing information on factors like pH, viscosity, and molecular interactions, independent of the fluorophore's concentration. wikipedia.orgspectraresearch.com The fluorescence lifetime of Rhodamine 6G has been measured in various solutions, demonstrating its utility as a probe for FLIM applications. researchgate.netresearchgate.net For example, the average fluorescence lifetime of a 10 μM Rhodamine 6G solution in water was measured to be 3.8 ns ± 0.3 ns. researchgate.net
| Technique | Application with Rhodamine 6G Perchlorate | Information Obtained |
| FCS (Fluorescence Correlation Spectroscopy) | Used as a standard for calibration and to measure diffusion dynamics. nih.govfluorescencecorrelation.com | Concentration, diffusion coefficient, and molecular mobility. nih.govresearchgate.net |
| FLIM (Fluorescence Lifetime Imaging Microscopy) | Employed as a fluorescent probe to measure lifetime variations. researchgate.netresearchgate.net | Information about the local molecular environment, such as ion concentration and viscosity. wikipedia.orgnih.gov |
Photostability of Rhodamine 6G Perchlorate in Complex Biological Environments
A key attribute of Rhodamine 6G perchlorate for biological imaging is its high photostability. wikipedia.org This property refers to the molecule's ability to withstand repeated cycles of excitation and emission without undergoing photochemical degradation, or photobleaching. High photostability is essential for long-term imaging experiments and for techniques that require high-intensity laser illumination, such as super-resolution microscopy. abberior.rocksuni-goettingen.de While Rhodamine 6G is known for its robustness, its photostability can be influenced by the surrounding environment. frontiersin.orgresearchgate.net For instance, the presence of certain molecules or nanoparticles can either enhance or quench its fluorescence and affect its photobleaching rate. researchgate.net Studies have been conducted to evaluate the photodegradation of Rhodamine 6G under various light conditions, providing insights into its stability in different experimental setups. frontiersin.org
Interaction of Rhodamine 6G Perchlorate with Biomolecules and Cellular Organelles
As a cationic dye, Rhodamine 6G perchlorate interacts with various biomolecules and cellular components, which is fundamental to its application as a biological stain and probe. acs.orgmdpi.com One of the most well-documented interactions is its accumulation in mitochondria, which is driven by the negative membrane potential of this organelle. nih.govnih.gov This specific localization allows for the visualization and study of mitochondrial morphology and activity. nih.govnih.gov The interaction of Rhodamine 6G with mitochondria can also have functional consequences, with studies showing dose-dependent effects on mitochondrial ultrastructure. nih.gov
Beyond mitochondria, Rhodamine 6G can interact with other biomolecules. For example, it has been used to stain polymers containing phosphorylcholine (B1220837) groups, indicating an affinity for this specific chemical moiety. nih.gov The interaction of Rhodamine 6G with a wide range of low-molecular-weight analytes has also been studied, highlighting its potential for broader applications in biochemical analysis. mdpi.com
Probing Membrane Dynamics and Translocation Pathways with Rhodamine 6G Perchlorate
The amphiphilic nature of Rhodamine 6G allows it to interact with and insert into lipid membranes, making it a useful tool for studying membrane dynamics. acs.orgmdpi.com The rotational and translational diffusion of Rhodamine 6G perchlorate within model membrane systems, such as unilamellar vesicles, has been investigated using fluorescence spectroscopy techniques. acs.org These studies have revealed how factors like the surface charge of the vesicles and the presence of other molecules like cholesterol can influence the dye's mobility and local environment within the membrane. acs.org By monitoring the fluorescence anisotropy and diffusion of Rhodamine 6G, researchers can gain insights into the physical properties of the membrane, such as its fluidity and organization. acs.org Molecular dynamics simulations have also been employed to provide a detailed, atomistic view of the interactions between rhodamine dyes and lipid bilayers. mdpi.com
Environmental Stability and Degradation Pathways of Rhodamine 6g Perchlorate
Photodegradation Mechanisms of Rhodamine 6G Perchlorate (B79767) Under Various Irradiation Conditions
The photodegradation of Rhodamine 6G is significantly influenced by irradiation conditions, the presence of photocatalysts, and the surrounding environmental matrix. The primary mechanism of its photodegradation involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which attack the chromophoric structure of the dye, leading to its decolorization and eventual mineralization.
Under UV-Vis irradiation, particularly in the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), the degradation process is initiated by the excitation of the photocatalyst, leading to the formation of electron-hole pairs. These charge carriers react with water and dissolved oxygen to produce ROS. The hydroxyl radical is a powerful, non-selective oxidizing agent that plays a crucial role in the breakdown of the Rhodamine 6G molecule. The degradation reaction is often observed to follow pseudo-first-order kinetics. eeer.orgresearchgate.net
The photodegradation pathway of Rhodamine 6G typically involves a series of reactions including N-de-ethylation, cleavage of the xanthene ring, and subsequent fragmentation into smaller organic molecules, eventually leading to the formation of carbon dioxide, water, and inorganic ions. eeer.orgresearchgate.net The initial steps of degradation can be monitored by observing the hypsochromic (blue) shift in the maximum absorption wavelength of the dye solution.
The efficiency of photodegradation is dependent on several factors, including the pH of the solution and the initial concentration of the dye. For instance, in the presence of a TiO₂-based photocatalyst, the degradation of Rhodamine 6G under UV-A light was found to be more efficient at a slightly alkaline pH of 8. eeer.org Conversely, as the initial concentration of the dye increases, the photodegradation efficiency tends to decrease. This is attributed to the inner filter effect, where a higher concentration of dye molecules absorbs a significant portion of the incident light, reducing the light available to activate the photocatalyst. eeer.org
Interactive Table: Effect of pH on the Photodegradation of Rhodamine 6G.
| pH | Degradation (%) under Visible Light | Degradation (%) under UV-A Light |
| 4 | 25.38 | 46.35 |
| 6 | - | - |
| 8 | 36.03 | 60.46 |
| 10 | 18.84 | 36.33 |
Interactive Table: Effect of Initial Concentration on the Photodegradation of Rhodamine 6G.
| Initial Concentration (mg/L) | Degradation (%) under Visible Light | Degradation (%) under UV-A Light |
| 0.5 | 60.37 | 84.68 |
| 20.0 | 8.42 | 19.66 |
Chemical and Enzymatic Degradation Kinetics of Rhodamine 6G Perchlorate
Chemical Degradation:
Beyond photocatalysis, Rhodamine 6G perchlorate can be degraded through other chemical oxidation processes. Advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as the Fenton reaction (Fe²⁺ + H₂O₂) and ozonation, are effective in degrading the dye. The reaction rate constants for the degradation of rhodamine dyes are highly dependent on the specific AOP employed and the reaction conditions. For the closely related Rhodamine B, degradation by H₂O₂ in the presence of a Cu/Al₂O₃/g-C₃N₄ composite followed pseudo-first-order kinetics with a rate constant of 6.47 × 10⁻⁴ s⁻¹ under specific conditions. mdpi.com While specific kinetic data for the non-photocatalytic chemical degradation of Rhodamine 6G perchlorate is scarce, the mechanisms are expected to be similar, involving oxidative attack on the dye molecule.
Enzymatic Degradation:
Enzymatic degradation offers a more environmentally benign approach to dye removal. Ligninolytic enzymes, such as laccases and peroxidases, produced by white-rot fungi, have shown potential for degrading a wide range of synthetic dyes, including rhodamines.
Laccase, in the presence of a mediator, can effectively decolorize Rhodamine B. One study demonstrated that laccase from Trametes versicolor, with 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a mediator, achieved over 80% decolorization of Rhodamine B within 48 hours. scialert.netnih.gov The optimal conditions for this enzymatic degradation were found to be at a pH of 4.0-5.0 and a temperature of 35-40°C. scialert.netnih.gov
The enzymatic degradation pathways for rhodamine dyes generally involve oxidative cleavage of the chromophore, leading to decolorization. The reaction kinetics can be complex and may not always follow simple first or second-order models due to factors like enzyme inhibition by the dye or its degradation products.
Strategies for Enhancing the Photostability of Rhodamine 6G Perchlorate in Applications
The photostability of Rhodamine 6G perchlorate is a critical factor in its performance, particularly in applications such as dye lasers and fluorescence microscopy. Several strategies have been developed to enhance its resistance to photodegradation.
One effective approach is the incorporation of the dye into solid-state matrices, such as polymers and organically modified silicates (ormosils). These host materials can provide a rigid environment that restricts molecular vibrations and rotations, thereby reducing non-radiative decay pathways and photobleaching. Polymethyl methacrylate (B99206) (PMMA) and its modifications have been widely studied as host materials for rhodamine dyes. researchgate.net The photostability of Rhodamine 6G in PMMA has been shown to be dependent on the dye concentration and the intensity of the incident light. cusat.ac.in
Furthermore, the choice of the counter-anion in the rhodamine salt can influence its photostability. It has been observed that replacing the chloride anion with a larger perchlorate anion can lead to the formation of looser ion pairs, which can reduce aggregation and improve the luminescence quantum yield and conversion efficiency in low-polar media. nih.gov
The addition of stabilizing agents or triplet quenchers to the dye solution or solid matrix can also enhance photostability. For instance, the addition of a vinyl acetate (B1210297) polymer solution to Rhodamine 590 perchlorate (a closely related dye) has been shown to improve both its efficiency and photostability. researchgate.net
Recent research has also explored the covalent bonding of modified Rhodamine 6G molecules to polymer backbones. This approach provides additional channels for the dissipation of absorbed energy, thereby increasing the laser's photostability significantly. researchgate.net
Integration and Functionalization of Rhodamine 6g Perchlorate in Advanced Materials
Immobilization of Rhodamine 6G Perchlorate (B79767) in Polymer Matrices and Gels
The immobilization of Rhodamine 6G perchlorate within polymer matrices and gels is a strategic approach to create solid-state optical materials. This process not only enhances the dye's stability but also allows for the fabrication of materials with tailored optical properties.
Research has demonstrated the successful incorporation of Rhodamine 6G into various polymer matrices. For instance, studies have reported the doping of Rhodamine 6G into thermoplastic polyurethane (TPU) and glycol-modified poly(ethylene terephthalate) (PETG). researchgate.netnih.gov In these ester-containing polymers, a fascinating self-healing phenomenon has been observed where the amplified spontaneous emission (ASE) signal, which degrades under repeated laser exposure, can recover. researchgate.netnih.gov This recovery is hypothesized to be mediated by the ester groups within the polymer backbone, which facilitate the restoration of the photodegraded Rhodamine 6G molecules. researchgate.net
A lesser degree of ASE signal recovery has also been noted in poly(vinyl alcohol) (PVOH) matrices. researchgate.netnih.gov In this case, the recovery is primarily attributed to the conversion of Rhodamine 6G from a long-lived dark state, with minor contributions from interactions with residual acetate (B1210297) groups. researchgate.netnih.gov The choice of polymer matrix significantly influences the photostability and recovery dynamics of the embedded dye.
The method of entrapment within a gel matrix, such as polyacrylamide or calcium alginate, offers a versatile and cost-effective means of immobilization. nih.gov This technique involves carrying out the polymerization or cross-linking reaction in the presence of the molecule to be entrapped, effectively caging it within the polymeric mesh. nih.gov The porosity and chemical nature of the gel can be tuned to optimize the performance of the entrapped Rhodamine 6G perchlorate for specific applications.
Table 1: Polymer Matrices for Rhodamine 6G Immobilization and Observed Phenomena
| Polymer Matrix | Key Findings | Reference |
| Thermoplastic Polyurethane (TPU) | Full recovery of Amplified Spontaneous Emission (ASE) after photodegradation. | researchgate.net |
| Glycol-modified Poly(ethylene terephthalate) (PETG) | Full recovery of ASE, mediated by polymer ester groups. | researchgate.netnih.gov |
| Poly(vinyl alcohol) (PVOH) | Partial recovery of ASE, primarily from conversion from a long-lived dark state. | researchgate.netnih.gov |
Encapsulation of Rhodamine 6G Perchlorate in Nanoparticles and Nanostructured Materials
Encapsulation within nanoparticles and nanostructured materials provides a powerful method for the delivery and protection of Rhodamine 6G perchlorate, as well as for the enhancement of its optical properties.
A variety of organic and inorganic nanocarriers have been explored for the encapsulation of Rhodamine 6G. Organic nanocarriers, such as liposomes and micelles, are vesicular structures formed by amphiphilic molecules. nih.govresearchgate.net These carriers offer advantages of low toxicity and the ability to encapsulate both hydrophobic and hydrophilic molecules. nih.govresearchgate.net For instance, Rhodamine 6G has been encapsulated within supramolecular assemblies of melamine-barbiturate, where its presence was found to improve the symmetry and reduce twinning in the resulting organic crystals. mdpi.com Another study demonstrated the formation of inclusion complexes of Rhodamine 6G with p-sulfonatocalix[n]arenes, which effectively encapsulates the phenyl ring of the dye. rsc.org
Inorganic nanoparticles, such as those made of silica (B1680970), are also effective hosts for Rhodamine 6G. Organosilicate nanoparticles have been used to embed Rhodamine 6G molecules, enhancing their thermal and chemical stability. researchgate.net Molecular dynamics simulations have provided insights into the adsorption mechanism of Rhodamine 6G onto silica nanoparticles, revealing that the crystal structure of the silica impacts the adsorption process. nih.gov These studies indicate that due to the requirement of a specific dipole moment orientation, typically only one Rhodamine 6G molecule can adsorb onto a single silica nanoparticle, preventing the formation of a layer. nih.gov
Table 2: Examples of Nanocarriers for Rhodamine 6G Encapsulation
| Nanocarrier Type | Specific Example | Key Outcome | Reference |
| Organic | Melamine-Barbiturate Supramolecular System | Improved crystal symmetry of the host material. | mdpi.com |
| Organic | p-Sulfonatocalix[n]arenes | Formation of stable inclusion complexes. | rsc.org |
| Inorganic | Organosilicate Nanoparticles | Enhanced thermal and chemical stability of the dye. | researchgate.net |
| Inorganic | Silica Nanoparticles (α-Quartz and α-Cristobalite) | Adsorption is dependent on the crystal structure of the silica. | nih.gov |
The fluorescence of Rhodamine 6G perchlorate can be significantly amplified through a phenomenon known as plasmon-enhanced fluorescence (PEF). frontiersin.org This occurs when the fluorophore is in close proximity to metallic nanostructures, such as gold or silver nanoparticles. frontiersin.orgnih.govnih.gov The interaction between the excited fluorophore and the localized surface plasmons of the metal nanoparticles leads to an enhancement of the fluorescence signal. nih.gov
Studies have investigated the distance-dependent nature of PEF for Rhodamine 6G molecules near gold nanoparticles, using a poly (methyl methacrylate) (PMMA) spacer of varying thickness. nih.govnih.gov The emission intensity of Rhodamine 6G was found to be enhanced due to plasmonic resonant excitation, with the enhancement decreasing as the spacer thickness increased. nih.gov However, this enhancement is often a balance between the amplification from the enhanced incident field and quenching effects that can occur at very short distances due to energy transfer to the metal. nih.gov
Hybrid nanomaterials, such as confeito-like gold nanoparticles, have demonstrated strong surface-enhanced resonance Raman scattering (SERRS) for Rhodamine 6G, indicating a strong interaction between the dye and the nanoparticle's plasmonic field. mdpi.com Silver nanoprisms have also been shown to enhance the two-photon excited fluorescence (TPEF) of Rhodamine 6G, enabling its detection with a low-power laser diode. rsc.org
Surface Functionalization with Rhodamine 6G Perchlorate for Sensing and Imaging
Rhodamine 6G perchlorate and its derivatives can be used to functionalize surfaces for the development of highly sensitive sensors and for bioimaging applications. The inherent fluorescence of the rhodamine core is often modulated by the presence of specific analytes, leading to a "turn-on" or "turn-off" fluorescent response.
Derivatives of Rhodamine 6G have been synthesized to act as selective fluorescent probes for various metal ions. For example, a reversible fluorescent probe based on Rhodamine 6G has been developed for the detection of Fe³⁺ in water. rsc.org The probe exhibits a "turn-on" fluorescence response upon binding with Fe³⁺ due to the opening of the rhodamine ring. rsc.org Similarly, other Rhodamine 6G derivatives have been designed for the selective sensing of Cu²⁺, where coordination with the ion also leads to the opening of a non-fluorescent spirolactam form to a highly fluorescent complex. nih.gov Such probes have been successfully applied for the fluorescent imaging of these ions in living cells. rsc.orgnih.gov
The ability to functionalize surfaces with these probes opens up possibilities for creating solid-state sensors for environmental monitoring and biological diagnostics.
Fabrication of Optical Thin Films Incorporating Rhodamine 6G Perchlorate
The fabrication of optical thin films incorporating Rhodamine 6G perchlorate is a key area of research for applications in optoelectronic devices, such as filters, waveguides, and solid-state dye lasers. Various techniques, including spin-coating, dip-coating, and drop-coating, have been employed to create self-organized Rhodamine 6G thin films on substrates like glass and fluorine-doped tin oxide (FTO). researchgate.netresearchgate.neturi.edu
The substrate can also play a crucial role in the properties of the thin film. For instance, nanostructured films of Rhodamine 6G deposited on FTO substrates have been investigated for their nonlinear optical characteristics and potential for optical limiting applications. researchgate.net The surface morphology of these films, as revealed by atomic force microscopy (AFM), often consists of nanosphere-like particles. researchgate.net Furthermore, incorporating Rhodamine 6G into polymer thin films, such as polyethylene (B3416737) glycol, has been shown to create materials with tunable optical constants, making them suitable for applications in optical sensors and routers. uomustansiriyah.edu.iq
Future Research Directions and Challenges in Rhodamine 6g Perchlorate Studies
Development of Novel Rhodamine 6G Perchlorate (B79767) Derivatives with Enhanced Photophysical Properties
A primary focus of future research is the rational design and synthesis of new Rhodamine 6G perchlorate derivatives with tailored and enhanced photophysical properties. While Rhodamine 6G itself boasts a high fluorescence quantum yield, researchers are actively seeking to modify its structure to fine-tune its absorption and emission spectra, improve its photostability, and introduce new functionalities. nih.govtaylorandfrancis.com
One promising approach involves the modification of the xanthene core of the Rhodamine 6G molecule. For instance, amino-functionalized Rhodamine 6G has been synthesized by reacting Rhodamine 6G with ethylenediamine. nih.gov This derivative serves as a core for attaching other molecules, such as coumarin (B35378) derivatives, to create bichromophoric systems for light-harvesting applications. nih.gov The pH-sensitive nature of these derivatives, which can switch between a fluorescent open spirolactam form in acidic conditions and a colorless closed form in alkaline conditions, opens up possibilities for creating pH-responsive fluorescent probes. nih.gov
Another avenue of research is the development of Rhodamine 6G derivatives for use in dye-sensitized solar cells (DSSCs). Studies have investigated derivatives bearing phenyl, furan (B31954), and 5-hydroxymethyl furan groups. The complexation of these dyes with metal ions like copper (II) has been shown to increase the solar-to-electric power efficiency of the corresponding DSSCs.
The table below summarizes the photophysical properties of some Rhodamine 6G derivatives.
| Derivative | Modification | Key Feature | Potential Application |
| Amino-functionalized Rhodamine 6G | Addition of an amine group via ethylenediamine | Core for further chemical modification | Light-harvesting systems, pH sensors |
| Rhodamine 6G-Coumarin Hybrid | Covalent bonding of a coumarin derivative | pH-dependent fluorescence | pH-sensitive probes |
| Rhodamine 6G with Phenyl/Furan groups | Addition of phenyl or furan moieties | Enhanced performance in DSSCs when complexed with metal ions | Dye-sensitized solar cells |
Future work will likely focus on creating derivatives with even greater photostability, higher quantum yields in various solvents, and specific targeting capabilities for biological imaging.
Exploration of Rhodamine 6G Perchlorate in Quantum Technologies and Information Processing
The exceptional photophysical properties of Rhodamine 6G, particularly its high fluorescence quantum yield of approximately 0.95 in ethanol, make it an intriguing candidate for exploration in the burgeoning fields of quantum technologies and information processing. taylorandfrancis.comsquarespace.comomlc.org A high quantum yield is a prerequisite for efficient single-photon sources, which are fundamental components of quantum communication and computing systems. euramet.orgdtu.dk
Research has demonstrated the conjugation of Rhodamine 6G with semiconductor quantum dots (QDs), such as cadmium telluride (CdTe) QDs. nih.govresearchgate.net In these hybrid systems, the interaction between the dye and the quantum dot can be modulated by external stimuli, leading to changes in the fluorescence emission. For example, the presence of glutathione (B108866) can disrupt the conjugation between Rhodamine 6G and 3-mercaptopropionic acid-capped CdTe QDs, resulting in a ratiometric fluorescence response that can be used for highly sensitive and selective sensing. nih.govresearchgate.net
While direct applications of Rhodamine 6G perchlorate in quantum information processing are still in their infancy, its use in conjunction with quantum dots provides a clear path for future investigation. The development of stable, room-temperature single-photon sources based on Rhodamine 6G perchlorate-doped nanomaterials or dye-quantum dot conjugates could be a significant breakthrough. Challenges in this area include achieving the necessary purity and stability for single-photon emission and developing methods to integrate these sources into photonic circuits.
The table below highlights the key properties of Rhodamine 6G relevant to quantum technologies.
| Property | Value/Characteristic | Relevance to Quantum Technologies |
| Fluorescence Quantum Yield | ~0.95 (in ethanol) | High efficiency for potential single-photon sources |
| Photostability | High | Longevity and reliability of quantum devices |
| Conjugation with Quantum Dots | Demonstrated with CdTe QDs | Potential for creating hybrid quantum systems |
Further research is needed to fully understand and exploit the quantum mechanical properties of Rhodamine 6G perchlorate at the single-molecule level.
Interdisciplinary Research Integrating Rhodamine 6G Perchlorate with Artificial Intelligence and Machine Learning for Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of material science, and the design of novel fluorescent dyes like Rhodamine 6G perchlorate is no exception. rsc.org These computational tools can accelerate the discovery and optimization of new molecules with desired properties, significantly reducing the time and cost associated with traditional trial-and-error synthesis and characterization.
A recent study has already demonstrated a machine-learning-assisted strategy for the rational design of novel Si-rhodamine derivatives. nih.gov By creating a quantitative prediction model based on existing xanthene dyes, researchers were able to guide the synthesis of new molecules with specific pH responsivity for high-performance fluorescence imaging in biological systems. nih.gov This approach can be extended to the design of Rhodamine 6G perchlorate derivatives with enhanced photophysical properties for a wide range of applications.
Future interdisciplinary research will likely involve:
High-throughput virtual screening: Using ML models to predict the photophysical properties of vast libraries of virtual Rhodamine 6G perchlorate derivatives, identifying the most promising candidates for synthesis.
Generative models: Employing deep learning techniques to generate entirely new molecular structures with optimized properties, potentially surpassing the performance of existing dyes.
Predictive modeling of dye-environment interactions: Developing AI models that can predict how the performance of a Rhodamine 6G perchlorate derivative will change in different environments, such as various solvents or biological tissues.
The synergy between experimental chemistry and computational modeling will be crucial for the successful implementation of these strategies. nih.govresearchcommons.org
Addressing Photostability and Biocompatibility Challenges for Clinical and Environmental Applications of Rhodamine 6G Perchlorate
For Rhodamine 6G perchlorate to be widely adopted in clinical diagnostics and environmental monitoring, challenges related to its photostability and biocompatibility must be addressed. While Rhodamine 6G is known for its relatively high photostability compared to other dyes, it can still undergo photobleaching under intense or prolonged irradiation, which can limit its utility in long-term imaging experiments. taylorandfrancis.comresearchcommons.orgresearchgate.net
Research into the photobleaching kinetics of Rhodamine 6G has provided insights into the mechanisms of its degradation. researchgate.netsigmaaldrich.com Future work could focus on developing strategies to mitigate photobleaching, such as the encapsulation of the dye in protective matrices or the chemical modification of its structure to enhance its resilience to photodegradation.
From an environmental perspective, the presence of rhodamine dyes in wastewater is a concern due to their potential toxicity. Research has focused on developing effective methods for the degradation of Rhodamine 6G, such as photocatalysis. Understanding the degradation pathways and byproducts is crucial for developing environmentally benign applications and remediation strategies.
The table below outlines the challenges and potential solutions for the clinical and environmental applications of Rhodamine 6G perchlorate.
| Application Area | Challenge | Potential Research Direction |
| Clinical | Photobleaching during imaging | Development of photostabilizing formulations and more robust derivatives |
| Clinical | Biocompatibility and cytotoxicity | Synthesis of derivatives with reduced toxicity and targeted delivery systems |
| Environmental | Persistence in wastewater | Optimization of photocatalytic and other advanced oxidation processes for complete degradation |
Addressing these challenges through focused research will be key to unlocking the full potential of Rhodamine 6G perchlorate in these important fields.
Q & A
Q. What are the key chemical and spectral properties of Rhodamine 6G perchlorate, and how do they influence experimental design?
Rhodamine 6G perchlorate (CAS 13161-28-9) is a cationic xanthene dye with a molecular formula of C₂₈H₃₁N₂O₃·ClO₄ and a molecular weight of 543.01 g/mol. Its chloride counterpart (CAS 989-38-8) has a molar absorptivity of 9.70 × 10⁴ L·mol⁻¹·cm⁻¹ in ethanol, a critical parameter for UV-Vis spectroscopy . The perchlorate form exhibits enhanced solubility in polar solvents, making it preferable for fluorescence studies. Researchers must distinguish between the chloride and perchlorate salts due to differences in counterion effects on aggregation behavior and photostability .
Q. How is Rhodamine 6G perchlorate utilized as a fluorescence quantum yield standard?
Rhodamine 6G perchlorate is a widely accepted reference for fluorescence quantum yield (Φf) calculations. The relative Φf is determined using the equation: ΦX = ΦR × (FX/FR) × (AR/AX) × (nX/nR)², where F is the emission area, A is absorbance at excitation wavelength, and n is the solvent refractive index. For example, in ethanol, R6G perchlorate has Φf = 0.95, validated against cresyl violet perchlorate (Φf = 0.54 in methanol) . Ensure dye concentration maintains absorbance ≤ 0.06 to avoid self-absorption artifacts .
Q. What safety protocols are essential for handling Rhodamine 6G perchlorate?
Rhodamine 6G perchlorate is classified under GHS as Acute Toxicity Category 4 (H302). Key precautions include:
- Ventilation : Use fume hoods to minimize inhalation.
- PPE : Wear nitrile gloves (EN 374 compliant), safety goggles, and lab coats.
- Storage : Keep in sealed containers under inert atmosphere at room temperature .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do solvent polarity and concentration affect Rhodamine 6G perchlorate’s dimerization and fluorescence quenching?
In aqueous solutions, R6G perchlorate undergoes concentration-dependent dimerization, reducing Φf due to exciton coupling. For example, at concentrations >10 µM, dimer formation dominates, shifting emission from 550 nm (monomer) to 590 nm (dimer) . To mitigate this:
Q. What methodologies enhance trace detection of Rhodamine 6G perchlorate using surface-enhanced Raman spectroscopy (SERS)?
A novel SERS substrate (TiN-Ag composite) achieves a detection limit of 10⁻¹³ mol/L for R6G. Key steps:
Substrate Fabrication : Electrochemical deposition at 2 V with trisodium citrate:AgNO₃ (1:1 ratio) yields optimal "rice flower" nanostructures.
Raman Parameters : Use 785 nm laser excitation; R6G peaks at 612 cm⁻¹ (C–C–C ring in-plane bend) and 1360 cm⁻¹ (aromatic C–N stretch).
Enhancement Factor (EF) : Calculate EF = (ISERS/Ibulk) × (Nbulk/NSERS), where I is intensity and N is molecule count. Reported EF for TiN-Ag is ~10¹⁵ .
Q. How does Rhodamine 6G perchlorate compare to other rhodamines in pH-sensitive probe design?
R6G perchlorate-derived probes (e.g., RLH A) exhibit a pH response range of 4.0–6.0 due to spirolactam ring-opening. Key design steps:
Synthesis : Hydrolyze R6G in KOH to generate a carboxylic acid intermediate, then conjugate with morpholine via PyBOP coupling.
Performance Metrics : R6G probes show faster kinetics (t1/2 < 30 s) vs. Rhodamine B derivatives but narrower dynamic range. Validate using fluorescence lifetime imaging (FLIM) in live cells .
Q. What strategies minimize photobleaching during prolonged imaging with Rhodamine 6G perchlorate?
- Oxygen Scavenging : Add β-mercaptoethanol (1% v/v) or enzymatic systems (glucose oxidase/catalase) to reduce reactive oxygen species.
- Two-Photon Excitation : Use 1064 nm lasers to lower photon energy and localize excitation volume.
- Mounting Media : Use anti-fade reagents (e.g., ProLong Diamond) to stabilize fluorescence intensity over 72 hours .
Q. How is Rhodamine 6G perchlorate applied in ion-pair extraction for perchlorate quantification?
R6G perchlorate forms a hydrophobic ion-pair with perchlorate (ClO₄⁻) in acidic media (pH 1–3). Protocol:
Extraction : Mix aqueous sample with R6G in chloroform; shake for 10 min.
Spectrophotometry : Measure absorbance at 526 nm (molar ratio 1:1). Calibrate with 0.1–10 ppm ClO₄⁻ standards (LOD = 0.05 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
